6-(3-Fluorophenoxy)pyridine-3-boronic acid CAS number and molecular weight
6-(3-Fluorophenoxy)pyridine-3-boronic acid CAS number and molecular weight
An In-depth Technical Guide to 6-(3-Fluorophenoxy)pyridine-3-boronic acid
This guide provides a comprehensive technical overview of 6-(3-Fluorophenoxy)pyridine-3-boronic acid, a key building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and safe handling protocols, grounded in authoritative scientific literature.
Core Compound Identification and Properties
6-(3-Fluorophenoxy)pyridine-3-boronic acid is a fluorinated heterocyclic boronic acid derivative. The strategic placement of the fluorine atom on the phenoxy ring and the boronic acid group on the pyridine core makes it a valuable reagent in organic synthesis, particularly for introducing the 6-(3-fluorophenoxy)pyridin-3-yl moiety into target molecules.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2051588-60-2 | [1] |
| Molecular Formula | C₁₁H₉BFNO₃ | [1] |
| Molecular Weight | 233.00 g/mol | [1] |
| IUPAC Name | (6-(3-Fluorophenoxy)pyridin-3-yl)boronic acid |
Synthesis of Pyridinylboronic Acids: A Mechanistic Overview
The synthesis of pyridinylboronic acids can be achieved through several established methods. The choice of a specific route often depends on the starting materials' availability, desired scale, and functional group tolerance. Common synthetic strategies include metal-halogen exchange followed by borylation and palladium-catalyzed cross-coupling reactions.
A prevalent method involves the lithium-halogen exchange of a corresponding halopyridine, followed by quenching with a trialkyl borate. This approach is often cost-effective and reliable for large-scale preparations.
Caption: A generalized workflow for the synthesis of pyridinylboronic acids via lithium-halogen exchange.
Applications in Medicinal Chemistry and Drug Discovery
Boronic acids are of immense importance in medicinal chemistry due to their unique chemical properties. They can act as enzyme inhibitors and are crucial reagents in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[2][3]
The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to potent and selective inhibition. This has been a successful strategy in the development of anticancer agents like Bortezomib.[2][3] Furthermore, derivatives of 6-substituted pyridine-3-boronic acid have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance.[4][5][6] This highlights the potential of this class of compounds in developing novel therapeutics to combat bacterial infections.[4][5]
The incorporation of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[7]
Caption: Diagram illustrating the reversible covalent inhibition of a serine protease by a boronic acid derivative.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Pyridinylboronic acids are excellent coupling partners in these reactions.
Objective: To synthesize a biaryl compound by coupling 6-(3-Fluorophenoxy)pyridine-3-boronic acid with an aryl halide.
Materials:
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6-(3-Fluorophenoxy)pyridine-3-boronic acid
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Aryl halide (e.g., bromobenzene)
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃)
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Solvent (e.g., a mixture of toluene and water)
Procedure:
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Reaction Setup: In a round-bottom flask, combine 6-(3-Fluorophenoxy)pyridine-3-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
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Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, for 10-15 minutes.
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Solvent Addition: Add the degassed solvent mixture to the flask.
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Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
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Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety, Handling, and Storage
While the toxicological properties of 6-(3-Fluorophenoxy)pyridine-3-boronic acid have not been fully investigated, it is prudent to handle it with care, following standard laboratory safety procedures for boronic acid derivatives.[8]
Hazard Statements (based on similar compounds):
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May cause skin irritation.[9]
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May cause serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Precautionary Measures:
-
Handling: Wash hands thoroughly after handling.[10] Use in a well-ventilated area or under a fume hood.[8][9] Avoid breathing dust.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[8][9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[8]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[8]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]
-
Ingestion: If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[8]
References
- (6-(3-Fluorophenoxy)pyridin-3-yl)boronic acid. Google Cloud.
- Material Safety Data Sheet.
- 6-(4-Fluorophenoxy)pyridine-3-boronic acid. SynHet.
- Safety D
- SAFETY D
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025).
- Pyridine-3-boronic acid. Apollo Scientific.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. (2010).
- Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid deriv
- SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses. (2005).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives.
- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. (2013).
- Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid deriv
- Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett. (2018).
Sources
- 1. (6-(3-Fluorophenoxy)pyridin-3-yl)boronic acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones [organic-chemistry.org]
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- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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